molecular formula C23H26O9 B1260864 Abacopterin E

Abacopterin E

Cat. No.: B1260864
M. Wt: 446.4 g/mol
InChI Key: IAQOOCVBIITHOV-USLXRMLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacopterin E is a bioactive flavonoid glycoside isolated from Abacopteris penangiana (syn. Pronephrium penangianum), a fern traditionally used in Chinese and Southeast Asian ethnomedicine for treating inflammation, pain, and oxidative stress-related disorders . Structurally, it belongs to the flavan-4-ol glycoside family, characterized by a flavan nucleus substituted with hydroxyl, methoxy, and glycosidic groups. Its neuroprotective properties against oxidative stress-induced synaptic dysfunction and neurotoxicity have been extensively studied, particularly in models of age-associated memory impairment (AAMI) and neurodegenerative diseases .

Properties

Molecular Formula

C23H26O9

Molecular Weight

446.4 g/mol

IUPAC Name

(3S,5R,6S,7S,8R,10S,12S)-5-(hydroxymethyl)-12-(4-hydroxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-triene-6,7,16-triol

InChI

InChI=1S/C23H26O9/c1-9-17(26)10(2)21-16-14(7-13(29-20(9)16)11-3-5-12(25)6-4-11)30-22-19(28)18(27)15(8-24)31-23(22)32-21/h3-6,13-15,18-19,22-28H,7-8H2,1-2H3/t13-,14-,15+,18+,19-,22+,23-/m0/s1

InChI Key

IAQOOCVBIITHOV-USLXRMLJSA-N

Isomeric SMILES

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)CO)O)O)C5=CC=C(C=C5)O)C)O

Canonical SMILES

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)CO)O)O)C5=CC=C(C=C5)O)C)O

Synonyms

abacopterin E

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Core Structure Substituents Glycosidic Moieties Key References
This compound Flavan-4-ol 5,7-dihydroxy, 4'-methoxy, 6-methyl β-D-glucopyranosyl (acetylated)
Abacopterin I Flavan-4-ol 5,7-dihydroxy, 4'-methoxy β-D-glucopyranosyl
Abacopterin K Flavan-4-ol 5,7-dihydroxy, 4'-methoxy, 8-methyl β-D-glucopyranosyl (acetylated)
Eruberin B Flavone 5,2',5'-trihydroxy, 7-methoxy None
Tanshinone IIA Diterpenoid quinone Ortho-quinone, furan ring None

Key Structural Insights :

  • Glycosylation: Unlike Eruberin B (a non-glycosylated flavone), this compound and its isomers (e.g., Abacopterin I, K) contain β-D-glucopyranosyl groups, which enhance solubility and bioavailability .
  • Acetylation : this compound and K feature acetylated glucose units, distinguishing them from Abacopterin I. This modification may influence metabolic stability and target binding .

Functional Comparison

Key Functional Insights :

  • Neuroprotection: this compound outperforms Tanshinone IIA in preventing hydrogen peroxide (H₂O₂)-induced long-term potentiation (LTP) impairment, likely due to its superior redox-modulating flavonoid structure .
  • Anti-Proliferative Activity : Abacopterin I and TFA exhibit stronger inhibition of cancer cell growth (e.g., HepG2, PC-3) compared to this compound, suggesting that glycosylation and methylation patterns influence cytotoxicity .
  • Anti-Benign Prostatic Hyperplasia (BPH) : TFA and its hydrolysate show marked anti-BPH effects in castrated rats, whereas this compound’s role in BPH remains unexplored .

Mechanistic Divergence

  • Oxidative Stress Modulation: this compound scavenges reactive oxygen species (ROS) and inhibits protein phosphatase 2A (PP2A) activation, a pathway critical in synaptic plasticity . In contrast, Tanshinone IIA primarily acts via Nrf2/ARE signaling .
  • Anti-Inflammatory Pathways : Abacopterin I and TFA suppress NF-κB and COX-2 in RAW264.7 macrophages, while this compound’s anti-inflammatory mechanisms are less characterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abacopterin E
Reactant of Route 2
Abacopterin E

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